
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’R,5’S)-3’-Hydroxycotinine is a metabolite of nicotine, which is primarily found in tobacco. This compound is formed in the liver through the oxidation of cotinine, another major nicotine metabolite. (3’R,5’S)-3’-Hydroxycotinine is of significant interest due to its role in nicotine metabolism and its potential implications in smoking-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’R,5’S)-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under mild conditions. The reaction conditions often include an aqueous buffer system, a source of oxygen, and the presence of cofactors such as NADPH.
Industrial Production Methods: Industrial production of (3’R,5’S)-3’-Hydroxycotinine may involve biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be efficient and environmentally friendly, with high yields and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions: (3’R,5’S)-3’-Hydroxycotinine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products of these reactions include various hydroxylated and oxidized derivatives of (3’R,5’S)-3’-Hydroxycotinine.
Scientific Research Applications
(3’R,5’S)-3’-Hydroxycotinine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Studied for its role in nicotine metabolism and its effects on biological systems.
Medicine: Investigated for its potential as a biomarker for smoking-related diseases and its implications in nicotine addiction.
Industry: Utilized in the development of smoking cessation aids and in the assessment of tobacco product safety.
Mechanism of Action
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine involves its interaction with various enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which catalyze its formation and further metabolism. The molecular targets include nicotinic acetylcholine receptors, where it may exert modulatory effects.
Comparison with Similar Compounds
Cotinine: The precursor to (3’R,5’S)-3’-Hydroxycotinine, also a major nicotine metabolite.
Nicotine: The parent compound, widely known for its addictive properties.
Nornicotine: Another metabolite of nicotine with distinct pharmacological effects.
Uniqueness: (3’R,5’S)-3’-Hydroxycotinine is unique due to its specific stereochemistry and its role as a major metabolite in nicotine metabolism. Its presence and levels in biological fluids can provide valuable information about an individual’s nicotine exposure and metabolism.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3/t8-,9+/m0/s1 |
InChI Key |
PWSIUZQSRBSOPV-DTWKUNHWSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CC=CC=N2 |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
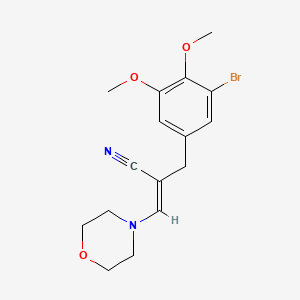
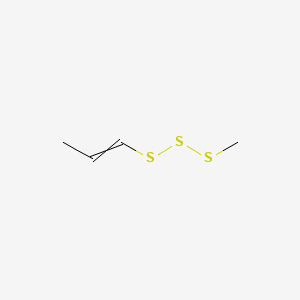
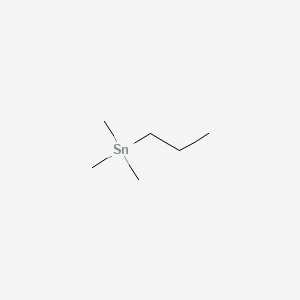
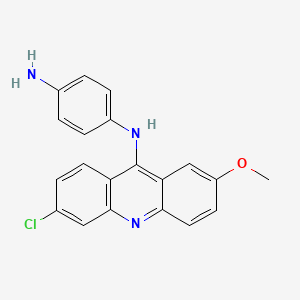
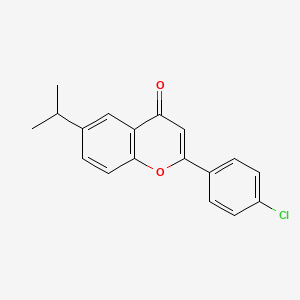
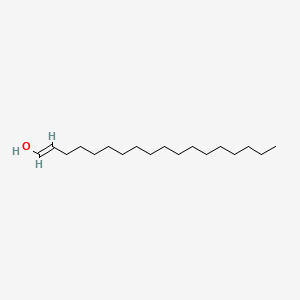
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
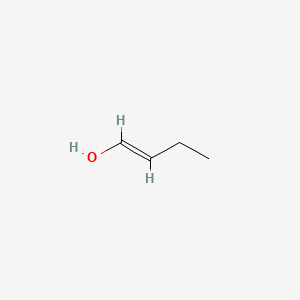
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
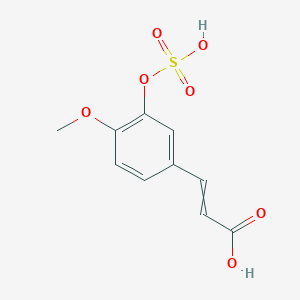
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
